molecular formula C14H21FN2O2 B1454869 tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate CAS No. 519172-79-3

tert-Butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate

Cat. No. B1454869
M. Wt: 268.33 g/mol
InChI Key: UBZDUXBABQPOFX-UHFFFAOYSA-N
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Patent
US07098212B2

Procedure details

(2-Amino-ethyl)-carbamic acid tert-butyl ester (5.95 g, 37.1 mmol), 4-fluorobenzaldehyde (5.07 g, 40.9 mmol, 4.4 mL), triethylamine (1.50 g, 14.9 mmol, 2.1 mL) and magnesium sulfate (6.71 g, 55.7 mmol) were stirred in methanol (50 mL). After 1.5 h the solution was cooled to 0° C. and sodium borohydride (8.4 g, 223 mmol) was added in portions. After 2 h the reaction was quenched with water and extracted three times with ethyl acetate. The combined organic layers were washed three times with water and the desired product extracted into the aqueous layer with 0.5 M hydrochloric acid (4×50 mL). The combined acid wash was cooled to 0° C. and basified with saturated aqueous ammonium hydroxide. The aqueous layer was extracted three times with chloroform and the combined chloroform layer washed three times with water, dried over sodium sulfate and concentrated to yield the title compound as a colorless oil (7.49 g).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9][NH2:10])([CH3:4])([CH3:3])[CH3:2].[F:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1.C(N(CC)CC)C.S([O-])([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>CO>[C:1]([O:5][C:6](=[O:11])[NH:7][CH2:8][CH2:9][NH:10][CH2:17][C:16]1[CH:19]=[CH:20][C:13]([F:12])=[CH:14][CH:15]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN)=O
Name
Quantity
4.4 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.71 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h the reaction was quenched with water
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed three times with water
EXTRACTION
Type
EXTRACTION
Details
the desired product extracted into the aqueous layer with 0.5 M hydrochloric acid (4×50 mL)
WASH
Type
WASH
Details
The combined acid wash
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with chloroform
WASH
Type
WASH
Details
the combined chloroform layer washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCNCC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.49 g
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.